molecular formula C9H12O B8286045 Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-one CAS No. 16133-64-5

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropan]-3-one

Cat. No. B8286045
M. Wt: 136.19 g/mol
InChI Key: ZYFYCMULISNLFT-UHFFFAOYSA-N
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Patent
US07300947B2

Procedure details

Zinc powder (15.10 g) was suspended in diethyl ether (70 mL) and to which cuprous chloride (2.29 g) was added at room temperature, followed by 30 minutes' refluxing in nitrogen atmosphere. The suspension was cooled to 0° C. and to which 3-methylenebicyclo[2.2.1]heptan-2-one (7.0 mL) was added at 0° C. Into the reaction mixture, methane diiodide (7.0 mL) was slowly dropped at 0° C. and after the end of the dropping, the reaction mixture was refluxed for 30 hours in nitrogen atmosphere. Cooling the reaction mixture to room temperature, the insoluble matter was filtered off with Celite® and the filterate washed twice with 5% aqueous sodium thiosulfate solution. The organic layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation, and the resulting residue was purified on silica gel column chromatography (hexane/ethyl acetate=100/1−7/1) to provide 4.89 g of the title compound as a colorless oily substance.
[Compound]
Name
cuprous chloride
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
methane diiodide
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
15.1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH:7]2[CH2:8][CH:4]([CH2:5][CH2:6]2)[C:3]1=[O:9].[I-].[I-].[CH4:12]>C(OCC)C.[Zn]>[C:2]12([C:3](=[O:9])[CH:4]3[CH2:8][CH:7]1[CH2:6][CH2:5]3)[CH2:12][CH2:1]2 |f:1.2.3|

Inputs

Step One
Name
cuprous chloride
Quantity
2.29 g
Type
reactant
Smiles
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
C=C1C(C2CCC1C2)=O
Step Three
Name
methane diiodide
Quantity
7 mL
Type
reactant
Smiles
[I-].[I-].C
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
15.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
' refluxing in nitrogen atmosphere
ADDITION
Type
ADDITION
Details
was added at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
after the end of the dropping, the reaction mixture was refluxed for 30 hours in nitrogen atmosphere
Duration
30 h
FILTRATION
Type
FILTRATION
Details
the insoluble matter was filtered off with Celite®
WASH
Type
WASH
Details
the filterate washed twice with 5% aqueous sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified on silica gel column chromatography (hexane/ethyl acetate=100/1−7/1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12(CC1)C1CCC(C2=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.89 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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